molecular formula C15H19NO B11875311 4-(1-Propoxyethyl)naphthalen-1-amine

4-(1-Propoxyethyl)naphthalen-1-amine

Cat. No.: B11875311
M. Wt: 229.32 g/mol
InChI Key: GWVAHCBCGSYWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Propoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C15H19NO and a molar mass of 229.32 g/mol . This compound is a derivative of naphthalene, featuring a propoxyethyl group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Propoxyethyl)naphthalen-1-amine typically involves the alkylation of naphthalen-1-amine with 1-bromo-1-propoxyethane under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Propoxyethyl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated naphthalen-1-amine derivatives.

Scientific Research Applications

4-(1-Propoxyethyl)naphthalen-1-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Propoxyethyl)naphthalen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: A simpler derivative of naphthalene with an amine group.

    4-(1-Methoxyethyl)naphthalen-1-amine: Similar structure but with a methoxyethyl group instead of a propoxyethyl group.

    1-Naphthylamine: Another naphthalene derivative with an amine group at the 1-position.

Uniqueness

4-(1-Propoxyethyl)naphthalen-1-amine is unique due to the presence of the propoxyethyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other naphthalene derivatives and allows for specific applications in research and industry.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(1-propoxyethyl)naphthalen-1-amine

InChI

InChI=1S/C15H19NO/c1-3-10-17-11(2)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-9,11H,3,10,16H2,1-2H3

InChI Key

GWVAHCBCGSYWIU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.